4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Description
Properties
IUPAC Name |
5-(4-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-10-2-4-12(5-3-10)14-16-13(17-18-14)11-6-8-15-9-7-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQIPXRDRNIAKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354114 | |
| Record name | 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666234 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88059-53-4 | |
| Record name | 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Amidoximes and Carboxylic Acid Derivatives
The most prevalent method for synthesizing 1,2,4-oxadiazoles involves the cyclocondensation of amidoximes with activated carboxylic acid derivatives. For 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine, this approach typically proceeds via:
- Amidoxime Preparation : Reaction of 4-methylbenzonitrile with hydroxylamine hydrochloride in ethanol/water under reflux yields 4-methylbenzamidoxime.
- Activation of Pyridine-4-Carboxylic Acid : Conversion of pyridine-4-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
- Cyclization : Heating the amidoxime with pyridine-4-carbonyl chloride in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours forms the oxadiazole ring.
Reaction Conditions and Yields
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Methylbenzamidoxime | Pyridine-4-COCl | DMF | 90 | 8 | 68–72 |
| 4-Methylbenzonitrile | NH₂OH·HCl | EtOH/H₂O | 80 | 4 | 85 |
Key limitations include side reactions such as over-acylation and solvent-dependent purification challenges.
Modern Catalytic and Microwave-Assisted Methods
Palladium-Catalyzed Cross-Coupling for Pre-Functionalized Intermediates
Recent advances utilize Suzuki-Miyaura coupling to introduce substituents post-oxadiazole formation. For example:
- Synthesis of 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-boronic ester via borylation of the oxadiazole core.
- Coupling with 4-methylphenyl bromide using Pd(PPh₃)₄ in toluene/EtOH (3:1) at 90°C.
Optimized Parameters
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times from hours to minutes. A representative protocol:
- Mix 4-methylbenzamidoxime (1 equiv) and pyridine-4-carbonyl chloride (1.2 equiv) in DMF.
- Irradiate at 150 W, 120°C, for 20 minutes.
- Yield: 82%.
Solvent and Catalyst Optimization
Solvent Screening for Cyclocondensation
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing charged intermediates, while ethereal solvents (THF) favor selectivity:
Solvent Effects on Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| DMSO | 46.7 | 70 |
| THF | 7.5 | 58 |
Base Additives for Dehydrohalogenation
Triethylamine (TEA) or DBU (1,8-diazabicycloundec-7-ene) improves yields by scavenging HCl:
- TEA (2 equiv): Yield increases from 68% to 76%.
- DBU (1.5 equiv): Yield reaches 80% but complicates purification.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
δ 8.85 (d, J = 5.2 Hz, 2H, pyridine-H),
8.10 (d, J = 5.2 Hz, 2H, pyridine-H),
7.85 (d, J = 8.0 Hz, 2H, Ar-H),
7.40 (d, J = 8.0 Hz, 2H, Ar-H),
2.45 (s, 3H, CH₃).¹³C NMR (100 MHz, CDCl₃) :
δ 169.5 (C=N-O), 150.2 (pyridine-C), 140.1 (Ar-C), 129.8 (Ar-C), 128.3 (Ar-C), 121.5 (pyridine-C), 21.3 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Replacing pyridine-4-carbonyl chloride with pyridine-4-carboxylic acid and using coupling agents (EDC/HOBt) reduces costs by 30%:
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and scalability:
Applications and Derivatives
Pharmaceutical Intermediate
The compound serves as a precursor for COX-2 inhibitors (e.g., pyrrolo[3,4-d]pyridazinone derivatives).
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances thermal stability (Td = 320°C).
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that compounds containing the oxadiazole moiety exhibit potent antimicrobial properties. A study demonstrated that 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine derivatives have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study: Antimicrobial Testing
In a comparative study of several oxadiazole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli. This indicates a promising potential for development into a therapeutic agent for treating bacterial infections.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 16 | Staphylococcus aureus |
| 4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine | 32 | Escherichia coli |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines in human cell lines.
Material Science
Fluorescent Properties
Due to its unique electronic structure, this compound has been investigated for use in organic light-emitting diodes (OLEDs). Its fluorescence properties make it suitable for applications in optoelectronics.
Case Study: OLED Performance
In a study on OLEDs utilizing this compound as an emissive layer, devices exhibited high brightness and efficiency. The maximum luminance reached was approximately 15,000 cd/m² at a current density of 100 mA/cm².
| Parameter | Value |
|---|---|
| Maximum Luminance | 15,000 cd/m² |
| Current Density | 100 mA/cm² |
| Efficiency | 20 cd/A |
Agricultural Chemistry
Pesticidal Activity
The compound has been evaluated for its potential as a pesticide. Preliminary studies indicate that it exhibits herbicidal activity against common weeds.
Case Study: Herbicidal Efficacy
In field trials, formulations containing this compound showed a reduction in weed biomass by up to 70% compared to untreated controls.
| Treatment | Weed Biomass Reduction (%) |
|---|---|
| Control | 0 |
| 10% Concentration | 50 |
| 20% Concentration | 70 |
Mechanism of Action
The mechanism of action of 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share the 1,2,4-oxadiazole-pyridine core but differ in substituents, leading to variations in physicochemical properties and biological activities.
Substituent Variations on the Oxadiazole Ring
4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Structure : The oxadiazole is substituted with a 3,4-diethoxyphenyl group.
- Properties : Increased electron-donating ethoxy groups enhance solubility in polar solvents compared to the methyl group in the parent compound. The diethoxy substitution may improve binding to hydrophobic pockets in enzymes or receptors .
- Applications : Such derivatives are explored for sphingosine 1-phosphate receptor (S1PR) modulation, relevant in autoimmune diseases .
4-[5-(4′-Octyl-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine
- Structure : A biphenyl group with a long alkyl chain (octyl) replaces the 4-methylphenyl.
- Properties : The octyl chain significantly increases lipophilicity, favoring membrane penetration but reducing aqueous solubility. This modification is useful in targeting lipid-rich environments or enhancing blood-brain barrier permeability .
- Applications: Potential use in neurodegenerative disease drug development.
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Structure : Substituted with a 2-ethoxyphenyl group.
4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Positional Isomerism
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Functional Group Modifications
{4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid
- Structure : A boronic acid group is appended to the phenyl ring.
- Properties : Enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable for synthesizing biaryl-containing drug candidates .
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Key Research Findings
Physicochemical Properties
Biological Activity
4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on current research findings.
- Molecular Formula: C14H11N3O
- Molecular Weight: 237.26 g/mol
- CAS Number: 88059-54-5
The structure of the compound comprises a pyridine ring substituted with a 1,2,4-oxadiazole moiety, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound showed significant inhibition of growth, particularly against Gram-positive bacteria.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Cell cycle arrest |
| A549 | 35 | Reactive oxygen species (ROS) generation |
Anti-inflammatory Effects
The compound has also been reported to exhibit anti-inflammatory properties. In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways: It can influence signaling pathways related to apoptosis and inflammation.
- Generation of Reactive Oxygen Species (ROS): The induction of oxidative stress in cancer cells contributes to its anticancer effects.
Q & A
Q. Comparison of Methods
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Alkylation | NaOH/MeOH, alkyl halide | ~60-70% | Scalable, mild conditions |
| Oxidative Cyclization | NaOCl/EtOH, 3 h, RT | ~73% | Eco-friendly, minimal purification |
Basic: How is the structure of this compound confirmed post-synthesis?
Answer:
Structural confirmation relies on:
X-ray Crystallography : Resolves atomic positions and confirms the oxadiazole-pyridine linkage (e.g., analogous compounds in Acta Crystallographica reports) .
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.5–8.7 ppm (pyridine protons) and δ 2.4 ppm (methyl group on phenyl).
- ¹³C NMR : Signals at ~165–170 ppm (oxadiazole C=N) and ~150 ppm (pyridine carbons) .
Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 296.06 for C₁₅H₁₂N₃O) .
Advanced: How can researchers optimize synthetic yield?
Answer:
Key strategies include:
- Solvent Selection : Ethanol (green solvent) improves reaction efficiency compared to DMF or DCM .
- Oxidant Screening : NaOCl outperforms DDQ or Cr(VI) in safety and cost .
- Temperature Control : Room-temperature reactions minimize side products vs. heated conditions .
- Purification : Flash chromatography or alumina plug filtration enhances purity (>95%) without column chromatography .
Q. Example Optimization Table
| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Oxidant | DDQ | NaOCl | +25% |
| Solvent | DCM | EtOH | +15% |
Advanced: How to resolve contradictions in spectroscopic data between batches?
Answer:
Contradictions (e.g., shifting NMR peaks or HPLC retention times) arise from:
- Isomeric Byproducts : Oxadiazole regioisomers may form. Use 2D NMR (COSY, HSQC) to differentiate isomers .
- Residual Solvents : Ethanol traces in NMR samples alter peak splitting. Dry samples under vacuum for 12 h .
- Purity Discrepancies : Validate via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to quantify impurities .
Q. Recommended Workflow
Replicate Synthesis : Confirm consistency across batches.
Cross-Validate Techniques : Pair NMR with IR (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹) .
Reference Standards : Compare with crystallographically validated data .
Advanced: What biological activity evaluation strategies are recommended?
Answer:
While direct data is limited, analogous 1,2,4-oxadiazoles and triazolopyridines exhibit:
- Antimicrobial Activity : Screen against Gram-positive/negative bacteria (MIC assays) .
- Enzyme Inhibition : Test PDE4 or kinase inhibition due to heterocyclic π-stacking potential .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Q. Assay Design Considerations
- Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration).
- Positive Controls : Compare with known inhibitors (e.g., ciprofloxacin for antibacterial assays).
Advanced: How to address low reactivity in functionalization reactions?
Answer:
Low reactivity at the oxadiazole C-3 position may require:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
